molecular formula C11H15ClFN3S B12214570 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

Cat. No.: B12214570
M. Wt: 275.77 g/mol
InChI Key: VSPRZGWPLYZFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is an organic compound with the molecular formula C11H15ClFN3S and a molecular weight of 275.77 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a thienylmethyl group attached to a methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction involving a thienylmethyl halide and the pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl and thienylmethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
  • 1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Comparison: 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both fluoroethyl and thienylmethyl groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H

InChI Key

VSPRZGWPLYZFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=NN2CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.